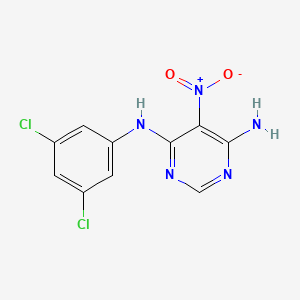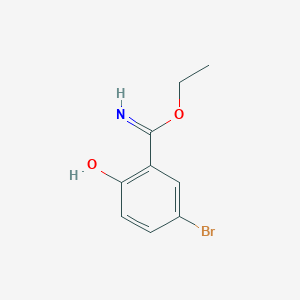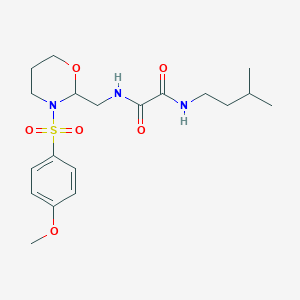![molecular formula C13H14O6 B2781471 [(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid CAS No. 135111-51-2](/img/structure/B2781471.png)
[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with the formula C₁₃H₁₄O₆ . It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a chromone core . A specific fragmentation pattern was described for this chromone core substructure, with a characteristic fragment at m/z 153 and a neutral loss of 126 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.247 and a density of 1.4±0.1 g/cm3 . Its boiling point is 507.7±50.0 °C at 760 mmHg . The melting point and other physical properties are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
- Furocoumarins, including this compound, are essential in PDT and PUVA therapy. They act as photosensitizers, which means they enhance the effects of light-based treatments for skin diseases like psoriasis and vitiligo .
- Studies have shown that furocoumarins can arrest the cell cycle in certain microorganisms, including Candida albicans. This property suggests potential anti-infective applications .
- Researchers have developed a one-pot cascade method for synthesizing this compound. It involves multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .
- Furocoumarins exhibit significant biological activity. Researchers have explored their potential as anti-HIV agents .
Photodynamic Therapy (PDT) and Psoralen-UVA (PUVA) Therapy
Anti-Infective Properties
Synthetic Chemistry and Multicomponent Reactions
Biological Activity and Drug Discovery
Analytical Chemistry and Mass Spectrometry
Safety and Hazards
Zukünftige Richtungen
The future directions for the study and application of this compound could involve its structural characterization and evaluation of biological activity for new drug discovery . The development of high-throughput methods for the structural classification and annotation of secondary metabolites like this compound could also be a promising direction .
Eigenschaften
IUPAC Name |
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-13(2)5-9(15)12-8(14)3-7(4-10(12)19-13)18-6-11(16)17/h3-4,14H,5-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOVPSDBMQUDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2781391.png)

![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B2781393.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2781396.png)




![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide](/img/structure/B2781405.png)
![N'-(3,5-dimethylphenyl)-N-(2-{(3-fluoropropyl)[(4-nitrophenyl)sulfonyl]amino}ethyl)-N-methylethanimidamide](/img/structure/B2781406.png)
